molecular formula C19H24N6O2 B14925370 6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925370
M. Wt: 368.4 g/mol
InChI Key: PEJIZXZAZOPPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxymethyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxymethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.
  • Other similar compounds: include those with variations in the substituents on the pyrazole and pyridine rings.

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H24N6O2/c1-10-16-14(8-15(13-6-7-13)20-18(16)24(4)22-10)19(26)21-17-11(2)23-25(9-27-5)12(17)3/h8,13H,6-7,9H2,1-5H3,(H,21,26)

InChI Key

PEJIZXZAZOPPQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COC)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.